molecular formula C15H15F2N3O2S B2943525 2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034606-07-8

2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2943525
M. Wt: 339.36
InChI Key: YNUXBLDCSWHOLW-UHFFFAOYSA-N
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Description

The compound “2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocycle. Attached to this core are a cyclopropyl group, a difluorophenyl group, and a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine core, with a cyclopropyl group, a difluorophenyl group, and a sulfonyl group attached. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the sulfonyl group could potentially undergo reactions such as sulfonation or desulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the sulfonyl group could potentially increase the polarity of the molecule .

Scientific Research Applications

Synthesis and Biological Screening

The synthesis of 1H-pyrazole derivatives containing an aryl sulfonate moiety, achieved through a one-pot cyclo-condensation reaction, has led to compounds with significant anti-inflammatory activity and antimicrobial properties against both Gram-positive and Gram-negative bacteria (Kendre et al., 2013). Similarly, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potent antibacterial activities, highlighting the chemical's potential as a base for developing new antibacterial agents (Azab et al., 2013).

Antimicrobial Evaluation

Further research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has shown promising in vitro antibacterial and antifungal activities. This indicates the broad-spectrum potential of these compounds for antimicrobial applications (Darwish et al., 2014).

Antitumor Activity

The exploration into pyrazole moiety-containing analogs of podophyllotoxin has unveiled compounds with significant antimitotic activity, alongside notable antibacterial and antifungal effects, offering avenues for cancer treatment research (Umesha et al., 2014).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

2-cyclopropyl-5-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2S/c16-12-2-1-3-13(17)15(12)23(21,22)19-6-7-20-11(9-19)8-14(18-20)10-4-5-10/h1-3,8,10H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUXBLDCSWHOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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